molecular formula C13H13NO2 B1503921 3-(benzyloxy)-1-methylpyridin-4(1H)-one CAS No. 1064077-34-4

3-(benzyloxy)-1-methylpyridin-4(1H)-one

Cat. No.: B1503921
CAS No.: 1064077-34-4
M. Wt: 215.25 g/mol
InChI Key: GHKFQHNOAJTZCF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-methylpyridin-4(1H)-one is a pyridinone derivative characterized by a benzyl ether group at the C3 position and a methyl group at the N1 position. It serves as a versatile scaffold in medicinal chemistry, particularly in the design of iron chelators, antimalarial agents, and antiproliferative compounds. Its synthesis typically involves benzylation of hydroxylated precursors, such as kojic acid, followed by functionalization at the N1 position using alkylating agents . Key spectral features include IR absorption for the carbonyl group (C=O) at ~1620 cm⁻¹ and distinct NMR signals for the benzyloxy (OCH₂Ph) and methyl (N1-CH₃) groups .

Biological Activity

3-(Benzyloxy)-1-methylpyridin-4(1H)-one, with the CAS number 1064077-34-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H13NOC_{12}H_{13}NO, with a molecular weight of approximately 201.24 g/mol. The compound features a pyridine ring substituted with a benzyloxy group at the 3-position and a methyl group at the 1-position. This unique structure contributes to its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that this compound could serve as a potential lead for the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has shown promising results in inhibiting cancer cell proliferation across various studies. For instance, it has been evaluated as an inhibitor of fructose-1,6-bisphosphatase (FBPase), which plays a critical role in cancer metabolism.

In one study, derivatives similar to this compound demonstrated IC₅₀ values ranging from 0.99 μM, indicating strong inhibitory effects on cancer cell lines . The mechanism of action may involve interference with metabolic pathways critical for tumor growth.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound:

  • A study highlighted that substituents on the pyridine ring significantly affect antimicrobial potency, emphasizing structure-activity relationships (SAR) crucial for drug development .
  • Another investigation focused on its role as an FBPase inhibitor, revealing potential applications in diabetes and cancer treatment .

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity and activity, potentially inhibiting or activating certain enzymes, receptors, or signaling pathways that lead to its observed biological effects .

Scientific Research Applications

Chemistry

In organic chemistry, 3-(benzyloxy)-1-methylpyridin-4(1H)-one serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, making it valuable in developing new chemical entities .

Biological Activities

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyridinones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Evaluation

  • A series of hydroxypyridinone derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Compounds demonstrated significant inhibition with minimum inhibitory concentration (MIC) values as low as 8 µg/mL .

Medicine

The compound is under investigation for its potential role as a therapeutic agent. Its interactions with biological targets suggest possible applications in treating infections or cancer .

Case Study: Antimalarial Activity

  • A study focused on the design and synthesis of pyridinones reported promising antimalarial activity through molecular docking studies, indicating that modifications to the pyridine structure could enhance efficacy against malaria parasites .

Industrial Applications

In addition to its research applications, this compound is explored for use in developing new materials, including polymers and coatings, due to its favorable chemical properties .

Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryIntermediate for complex organic synthesisUsed in nucleophilic substitution reactions
BiologyAntimicrobial and anticancer propertiesSignificant inhibition against various bacteria
MedicinePotential therapeutic agentPromising results in antimalarial studies
IndustryDevelopment of new materialsExplored for use in polymers and coatings

Q & A

Basic Questions

Q. What are the established synthetic pathways for 3-(benzyloxy)-1-methylpyridin-4(1H)-one, and what critical reaction conditions ensure successful synthesis?

The compound is synthesized from kojic acid in three steps:

  • Step 1 : Benzylation of kojic acid with benzyl chloride under basic conditions.
  • Step 2 : Reaction with methylamine in ethanol under reflux to introduce the methyl group.
  • Step 3 : Treatment with thionyl chloride (SOCl₂) at room temperature to yield the final product. Key conditions include anhydrous solvents, inert atmospheres (e.g., nitrogen), and monitoring via thin-layer chromatography (TLC) or HPLC for intermediate purity. Yields up to 82% are achieved with recrystallization (ethyl acetate) .

Q. Which spectroscopic methods are essential for confirming the structure and purity of this compound?

  • FTIR : Disappearance of hydroxyl (3000–3400 cm⁻¹) and carbonyl shift (1667 → 1620 cm⁻¹) confirm functional group transformations .
  • ¹H NMR : Key signals include the methyl group (δ 3.58 ppm, singlet), benzyl CH₂ (δ 5.01 ppm), and aromatic protons (δ 7.31–7.55 ppm) .
  • HPLC/TLC : Used to monitor reaction progress and intermediate purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Use personal protective equipment (PPE: gloves, goggles) and work in a fume hood due to volatile reagents (e.g., thionyl chloride).
  • Store in a cool, dry environment, and follow waste disposal protocols for organic solvents .

Advanced Research Questions

Q. How can researchers optimize the methylation step to improve yield and purity?

  • Stoichiometry : Use excess methylamine (1.5–2.0 equivalents) to drive the reaction to completion.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may enhance reaction rates.
  • Purification : Column chromatography (e.g., Sephadex) or recrystallization (ethyl acetate/hexane) improves purity. Yield optimization requires temperature control during reflux .

Q. What computational approaches predict the biological activity and drug-likeness of derivatives?

  • Molinspiration/Osiris : Calculate cLogP, molecular weight, and toxicity profiles. Derivatives of this compound show drug-like properties (cLogP < 5, molecular weight < 500 Da) .
  • PASS Prediction : Anticipates antiproliferative and tubulin-binding activity. Molecular docking (e.g., AutoDock) identifies interactions with tubulin residues (ASN 249, LYS 254) .

Q. How do structural modifications at the benzyloxy or methyl groups influence antiproliferative efficacy?

  • Benzyloxy substitution : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity by improving target binding. For example, a 4-ethylphenyl imino group at C2 yields IC₅₀ = 2.13 μM in MCF-7 cells .
  • Methyl group : Replacement with bulkier alkyl chains may reduce metabolic degradation but could compromise solubility .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Standardized assays : Use identical cell lines (e.g., MCF-7, PC-3) and concentrations (µM range) for comparability.
  • Orthogonal validation : Combine cytotoxicity assays with tubulin polymerization inhibition studies.
  • Purity verification : HPLC (>95% purity) ensures activity discrepancies are not due to impurities .

Q. What strategies address poor solubility in pharmacological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the pyridinone ring.
  • Formulation : Use cyclodextrin complexes or DMSO co-solvents (≤0.1% v/v) to enhance aqueous solubility.
  • Prodrugs : Phosphate or acetylated derivatives improve bioavailability .

Q. How does the benzyloxy group influence reactivity in further chemical modifications?

  • Protecting group : The benzyloxy moiety shields hydroxyl groups, enabling selective functionalization (e.g., halogenation at C3).
  • Hydrogenolysis : Pd/C-mediated deprotection allows post-synthesis modifications (e.g., coupling with piperazine derivatives) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Exothermic reactions : Gradual reagent addition and temperature-controlled reactors prevent runaway reactions.
  • Purification at scale : Automated flash chromatography or continuous crystallization systems maintain yield and purity.
  • Process monitoring : Real-time PAT (Process Analytical Technology) tools track reaction progress .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties of Analogues

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Functional Groups Reference
3-(Benzyloxy)-1-methylpyridin-4(1H)-one -OCH₂Ph (C3), -CH₃ (N1) 229.26 Not reported C=O, OCH₂Ph, N1-CH₃
5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one -ClCH₂ (C2) 263.71 Not reported C=O, ClCH₂, N1-CH₃
5-(Benzyloxy)-1-methyl-2-((4-nitroimidazol-1-yl)methyl) derivatives (e.g., 13a-h) -NO₂-imidazole (C2) ~500–550 273–294 (decomposed) C=O, NO₂, NH, OCH₂Ph
3-(Benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one -CH₂CH₂CH₂OH (N1), -CH₃ (C2) 289.33 Not reported C=O, OH, OCH₂Ph
3-(Benzyloxy)-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one -CH₂CH₂OCH₃ (N1), -CH₃ (C2) 273.33 Not reported C=O, OCH₂Ph, OCH₃

Key Observations:

  • Chloromethyl Derivatives (e.g., compound 4) : Introduction of a chloromethyl group at C2 increases molecular weight and reactivity, enabling further functionalization (e.g., nucleophilic substitution) .
  • Nitroimidazole Derivatives (e.g., 13a-h) : These analogues exhibit significantly higher molecular weights (~500–550) and thermal stability (decomposition >270°C), attributed to the nitroimidazole moiety’s rigidity and hydrogen-bonding capacity .
  • Hydroxypropyl/Methoxyethyl Substituents : Hydroxypropyl groups (e.g., compound 4 in ) enhance hydrophilicity, while methoxyethyl groups balance lipophilicity and solubility .

Key Observations:

  • Nitroimidazole Derivatives : Exhibit dual anti-HIV-1 and antiproliferative activity, with compound 13h showing a high docking score (−7.22) against tubulin .
  • Hydroxypropyl Analogues : Improved water solubility may enhance antimalarial efficacy in vivo, though specific IC₅₀ data are pending .
  • Methoxyethyl Analogues : Predicted drug-likeness (c-log P ~2.5, MW <500) aligns with Lipinski’s rule, suggesting oral bioavailability .

Properties

IUPAC Name

1-methyl-3-phenylmethoxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-8-7-12(15)13(9-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKFQHNOAJTZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679623
Record name 3-(Benzyloxy)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064077-34-4
Record name 3-(Benzyloxy)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5-benzyloxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carboxylic acid (18.2 g, 70.2 mmol) in 100 mL of DMF was stirred at oil bath temperature (130-140° C.) for 1.5 h. The reaction mixture was concentrated in vacuo, and the residual oil was diluted with dichloromethane (10 mL) and ethyl acetate (80 mL). The precipitated solid was collected by suction filtration to give 3-benzyloxy-1-methyl-1H-pyridin-4-one as a yellow powder (14.2 g, 94% yield). MS-ESI (m/z): 215.7 [M+1]+, 91.2.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-(benzyloxy)-1-methylpyridin-4(1H)-one
3-(benzyloxy)-1-methylpyridin-4(1H)-one
3-(benzyloxy)-1-methylpyridin-4(1H)-one
3-(benzyloxy)-1-methylpyridin-4(1H)-one
3-(benzyloxy)-1-methylpyridin-4(1H)-one
3-(benzyloxy)-1-methylpyridin-4(1H)-one

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